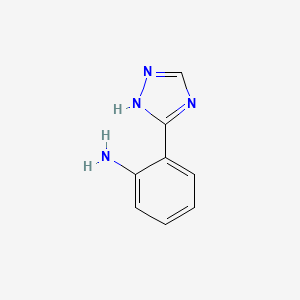

![molecular formula C6H7N3O4 B1599010 2-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 880345-50-6](/img/structure/B1599010.png)

2-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Descripción general

Descripción

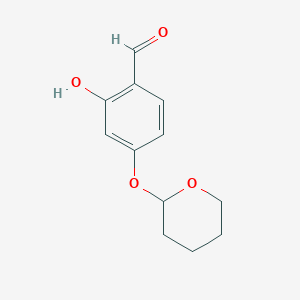

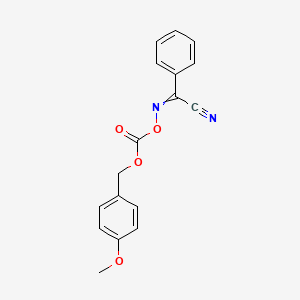

“2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” is a member of the class of imidazo[2,1-b][1,3]oxazines in which the hydrogen at position 2 is substituted by a nitro group and in which the oxazine ring is fully saturated . It is a C-nitro compound, a member of imidazo[2,1-b][1,3]oxazines, and a bicyclic nitroimidazole . It is also an intermediate in the synthesis of (S)-PA 824, a novel anti-tuberculosis drug .

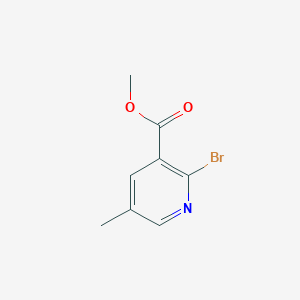

Synthesis Analysis

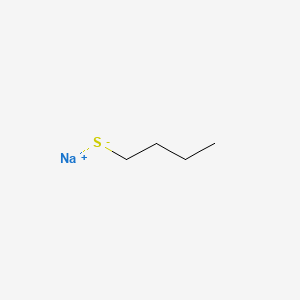

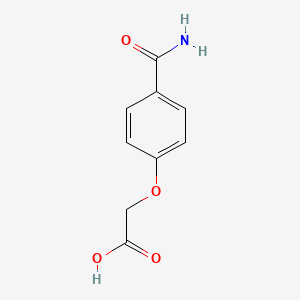

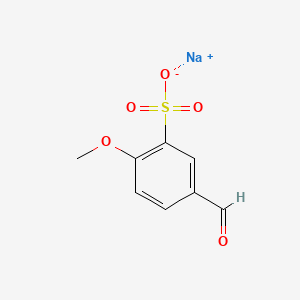

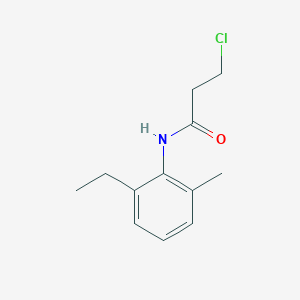

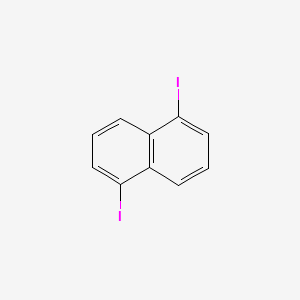

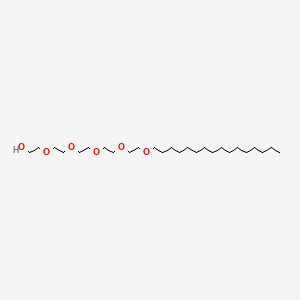

The synthesis of “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” and its analogues has been extensively explored. For instance, a series of biphenyl analogues of the new tuberculosis drug PA-824 was prepared, primarily by coupling the known (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with iodobenzyl halides, followed by Suzuki coupling of these iodides with appropriate arylboronic acids .Molecular Structure Analysis

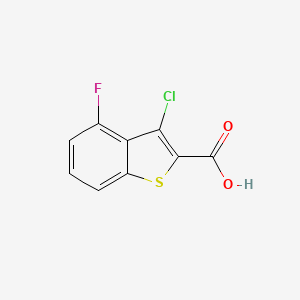

The molecular structure of “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” has been analyzed in several studies . The oxygen atom at the 2-position of the imidazole ring is required for aerobic activity .Chemical Reactions Analysis

The chemical reactions involving “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” have been studied . For example, analogues of clinical tuberculosis drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), in which the OCH(2) linkage was replaced with amide, carbamate, and urea functionality, were investigated as an alternative approach to address oxidative metabolism, reduce lipophilicity, and improve aqueous solubility .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” have been analyzed . The compound has a molecular weight of 169.14 g/mol , a density of 1.9±0.1 g/cm^3, a boiling point of 446.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Aplicaciones Científicas De Investigación

Desarrollo de fármacos antituberculosos

2-Nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: es un intermedio clave en la síntesis de nuevos fármacos antituberculosos . Su estructura es fundamental para el desarrollo de compuestos como (S)-PA 824, que muestran promesa en la lucha contra cepas resistentes de tuberculosis.

Efectos antileishmaniales

Los derivados del compuesto han sido explorados por sus posibles efectos antileishmaniales, particularmente contra la leishmaniasis visceral . Esta aplicación es significativa debido a la urgente necesidad de nuevos tratamientos contra esta enfermedad tropical desatendida.

Actividad antibacteriana

Los derivados del imidazol, incluyendo This compound, se ha reportado que presentan propiedades antibacterianas . Esto los hace valiosos para la síntesis de nuevos agentes antibacterianos.

Propiedades antifúngicas y antimicobacterianas

La estructura del compuesto es beneficiosa para crear agentes con actividades antifúngicas y antimicobacterianas, proporcionando una vía para el tratamiento de diversas infecciones fúngicas y enfermedades como la lepra .

Usos antiinflamatorios y antipiréticos

La investigación sugiere que los derivados del imidazol pueden usarse para desarrollar medicamentos con efectos antiinflamatorios y antipiréticos, lo que podría ser beneficioso para controlar el dolor y la fiebre .

Aplicaciones antitumorales

El motivo estructural de This compound está siendo estudiado por su potencial para crear agentes antitumorales, ofreciendo esperanza para nuevas terapias contra el cáncer .

Potencial antiviral y antioxidante

Los compuestos de imidazol son conocidos por sus capacidades antivirales y antioxidantes. El compuesto en cuestión podría conducir al desarrollo de medicamentos que se dirijan a infecciones virales y enfermedades relacionadas con el estrés oxidativo .

Síntesis de medicamentos antiulcerosos

Los derivados del compuesto se utilizan en la síntesis de medicamentos como omeprazol y pantoprazol, que son efectivos para tratar afecciones relacionadas con las úlceras .

Mecanismo De Acción

Target of Action

It’s known that this compound is an intermediate in the synthesis of (s)-pa 824 , a novel anti-tuberculosis drug. Therefore, it’s plausible that it may interact with similar targets as (S)-PA 824.

Biochemical Pathways

Given its role as an intermediate in the synthesis of (s)-pa 824 , it’s plausible that it may affect similar pathways as (S)-PA 824.

Pharmacokinetics

It’s known that the compound has a molecular weight of 18514 , which may influence its bioavailability.

Result of Action

Given its role as an intermediate in the synthesis of (s)-pa 824 , it’s plausible that it may have similar effects as (S)-PA 824.

Action Environment

It’s known that the compound has a predicted boiling point of 4462±550 °C , and it’s recommended to be stored at 2-8°C . These factors may influence the compound’s action and stability.

Safety and Hazards

The compound should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment should be worn and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas .

Propiedades

IUPAC Name |

2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFPMGBWSFUHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415053 | |

| Record name | 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

880345-50-6 | |

| Record name | 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.